molecular formula C17H17N3O B2842207 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1207007-70-2

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Cat. No.: B2842207
CAS No.: 1207007-70-2
M. Wt: 279.343
InChI Key: UYLJFMZJRCNAHD-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is an organic compound that features both an indole and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with indole and 4-pyridinecarboxaldehyde.

    Step 1: The indole is reacted with bromoacetic acid in the presence of a base such as potassium carbonate to form 2-(1H-indol-1-yl)acetic acid.

    Step 2: The 2-(1H-indol-1-yl)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Step 3: The acyl chloride is reacted with 2-(pyridin-4-yl)ethylamine in the presence of a base like triethylamine to yield 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its dual aromatic systems make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential interactions with various enzymes and receptors. It is particularly of interest in the study of neurotransmitter systems due to the presence of the indole moiety, which is structurally similar to serotonin.

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands like serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The pyridine moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)acetamide: Lacks the pyridine moiety, making it less versatile in terms of binding interactions.

    N-(2-(pyridin-4-yl)ethyl)acetamide: Lacks the indole moiety, reducing its potential interactions with serotonin receptors.

    2-(1H-indol-1-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with the pyridine nitrogen in a different position, which can affect binding properties.

Uniqueness

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is unique due to the presence of both indole and pyridine moieties, which allows it to interact with a broader range of biological targets. This dual functionality makes it a valuable compound in medicinal chemistry for the development of multi-target drugs.

Properties

IUPAC Name

2-indol-1-yl-N-(2-pyridin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(19-11-7-14-5-9-18-10-6-14)13-20-12-8-15-3-1-2-4-16(15)20/h1-6,8-10,12H,7,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLJFMZJRCNAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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